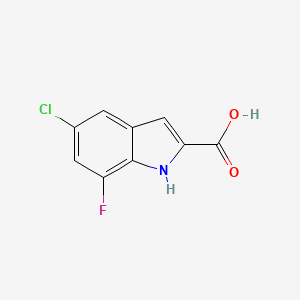

Ácido 5-cloro-7-fluoro-1H-indol-2-carboxílico

Descripción general

Descripción

5-Chloro-7-fluoro-1H-indole-2-carboxylic acid is an indolyl carboxylic acid . It has a molecular formula of C9H5ClFNO2 and an average mass of 213.593 Da .

Synthesis Analysis

The synthesis of indole derivatives, including 5-chloro-7-fluoro-1H-indole-2-carboxylic acid, has been a subject of interest in recent years . Indoles are significant heterocyclic systems in natural products and drugs, and they play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention .Molecular Structure Analysis

The molecular structure of 5-chloro-7-fluoro-1H-indole-2-carboxylic acid includes a benzene ring fused to a pyrrole ring . The nitrogen atom in the pyrrole ring participates in the aromatic system .Chemical Reactions Analysis

Indole derivatives, including 5-chloro-7-fluoro-1H-indole-2-carboxylic acid, have been used in the synthesis of various biologically active compounds . For instance, 5-Chloroindole-2-carboxylic Acid is used in the synthesis of 4-(3-aminomethylphenyl)piperidine-1-carboxamides as potent, selective, and orally bioavailable inhibitors of βII tryptase .Physical and Chemical Properties Analysis

5-Chloro-7-fluoro-1H-indole-2-carboxylic acid is a solid at room temperature . It has a molecular weight of 213.6 .Aplicaciones Científicas De Investigación

Actividad antiviral

Se ha encontrado que los derivados del indol, incluidos los que tienen una sustitución de 5-fluoro, poseen actividad antiviral . Por ejemplo, los derivados de 6-amino-4-sustituidoalquil-1H-indol-2-sustituidocarboxilato se reportaron como agentes antivirales .

Actividad antiinflamatoria

Los derivados del indol también son conocidos por sus propiedades antiinflamatorias . La presencia del núcleo indol en estos compuestos puede contribuir a su capacidad para reducir la inflamación.

Actividad anticancerígena

Los derivados del indol han mostrado potencial como agentes anticancerígenos . Las actividades específicas de estos compuestos pueden variar dependiendo de la naturaleza de las sustituciones en el anillo indol.

Actividad antioxidante

El núcleo indol es un componente clave de muchos antioxidantes . Por lo tanto, “Ácido 5-cloro-7-fluoro-1H-indol-2-carboxílico” podría exhibir potencialmente actividad antioxidante.

Actividad antimicrobiana

Se ha encontrado que los derivados del indol poseen propiedades antimicrobianas . Esto sugiere que “this compound” podría usarse en el desarrollo de nuevos agentes antimicrobianos.

Preparación de otros compuestos bioactivos

“this compound” podría usarse como reactivo en la preparación de otros compuestos bioactivos . Por ejemplo, podría usarse para preparar ligandos del receptor 5-HT6, inhibidores de la triptófano dioxigenasa y varios agentes antitumorales y antibacterianos .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

5-Chloro-7-Fluoro-1H-Indole-2-Carboxylic Acid, like other indole derivatives, is known to interact with multiple receptors in the body . These interactions are crucial in the treatment of various disorders, including cancer and microbial infections .

Mode of Action

The compound’s mode of action is primarily through its interaction with these targets. Indole derivatives bind with high affinity to these receptors, leading to a series of biochemical reactions . .

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways. They play a significant role in cell biology and have been used as biologically active compounds for treating different types of disorders . .

Result of Action

Indole derivatives are known to exhibit various biologically vital properties, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Análisis Bioquímico

Biochemical Properties

5-chloro-7-fluoro-1H-indole-2-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to bind with high affinity to multiple receptors, which is essential for developing new therapeutic agents . The compound’s interactions with enzymes such as kinases and proteases can lead to the modulation of signaling pathways and cellular processes . These interactions are primarily driven by the compound’s indole nucleus, which facilitates binding through hydrogen bonding and hydrophobic interactions.

Cellular Effects

The effects of 5-chloro-7-fluoro-1H-indole-2-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, it can affect the expression of genes involved in inflammation and immune responses, thereby exhibiting anti-inflammatory properties . The compound’s impact on cellular metabolism includes alterations in metabolic flux and energy production, which are critical for maintaining cellular homeostasis.

Molecular Mechanism

The molecular mechanism of action of 5-chloro-7-fluoro-1H-indole-2-carboxylic acid involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The indole nucleus of the compound allows it to interact with specific amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity . These interactions can result in the modulation of signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Additionally, the compound can influence gene expression by acting as a transcriptional regulator, thereby affecting the expression of genes involved in various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-chloro-7-fluoro-1H-indole-2-carboxylic acid have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of metabolites with different biological activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of cell proliferation and modulation of gene expression . These temporal effects are essential for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of 5-chloro-7-fluoro-1H-indole-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities, without significant toxicity . At higher doses, the compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications . These findings highlight the need for careful dosage optimization in preclinical and clinical studies to ensure safety and efficacy.

Metabolic Pathways

5-chloro-7-fluoro-1H-indole-2-carboxylic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites with varying biological activities . These metabolic pathways are crucial for the compound’s detoxification and elimination from the body . Additionally, the compound’s effects on metabolic flux and metabolite levels can influence cellular energy production and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of 5-chloro-7-fluoro-1H-indole-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with transporters facilitate its uptake and distribution within cells . Once inside the cell, the compound can localize to specific organelles, such as the mitochondria and nucleus, where it exerts its biological effects . The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of 5-chloro-7-fluoro-1H-indole-2-carboxylic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, the compound’s localization to the mitochondria can influence mitochondrial function and energy production . Additionally, its presence in the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins . These subcellular localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

5-chloro-7-fluoro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO2/c10-5-1-4-2-7(9(13)14)12-8(4)6(11)3-5/h1-3,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOYTKZOWZWKPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(NC2=C(C=C1Cl)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

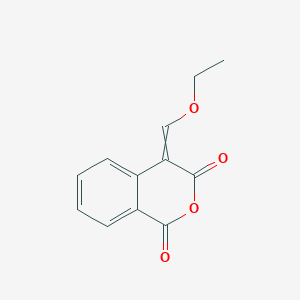

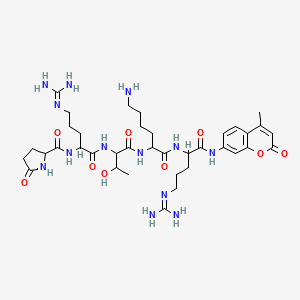

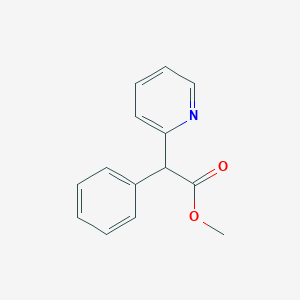

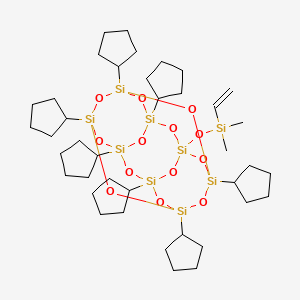

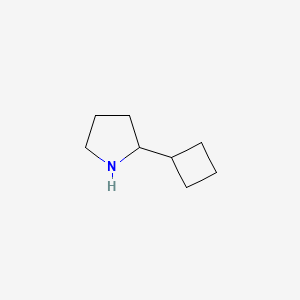

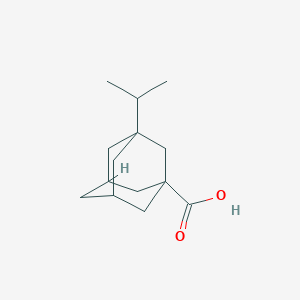

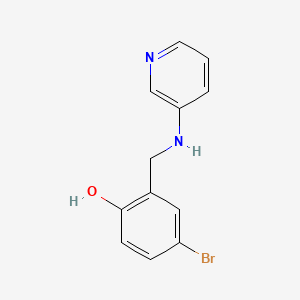

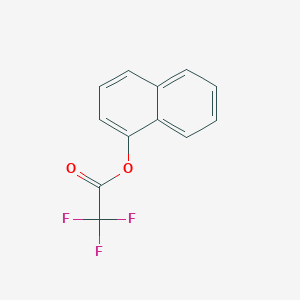

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B1636986.png)

![[4-(3-Chlorophenyl)piperazin-1-yl]-pyrrolidin-2-ylmethanone](/img/structure/B1637021.png)